5-Methyl-4-piperazinothieno[2,3-d]pyrimidine
Overview
Description
5-Methyl-4-piperazinothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a piperazine ring fused to a thienopyrimidine core. The unique structure of this compound imparts it with significant biological and pharmacological properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
5-Methyl-4-piperazinothieno[2,3-d]pyrimidine is a derivative of pyrimidine, which has been shown to have promising anticancer activity . The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound exerts its anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases . By inhibiting these enzymes, the compound can disrupt the normal functioning of cancer cells, leading to their death or preventing their proliferation .
Biochemical Pathways
The inhibition of protein kinases affects several cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . These processes are crucial for the survival and proliferation of cancer cells. Therefore, disrupting these pathways can lead to the death of cancer cells or halt their growth .
Result of Action
The result of the action of this compound is the disruption of normal cellular processes in cancer cells, leading to their death or preventing their proliferation . This can potentially lead to the shrinkage of tumors and the slowing down of cancer progression .
Biochemical Analysis
Biochemical Properties
5-Methyl-4-piperazinothieno[2,3-d]pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with protein kinases, which are essential for regulating cell growth, differentiation, and metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of its catalytic activity. Additionally, this compound may interact with nucleic acids, affecting processes such as DNA replication and transcription .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . These changes in gene expression can lead to alterations in cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain protein kinases by binding to their ATP-binding sites . This inhibition can result in the downregulation of signaling pathways that promote cell growth and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of protein kinases and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and nucleotide biosynthesis . For example, this compound may inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, leading to reduced levels of pyrimidine nucleotides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier (SLC) transporters . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect metabolic processes . The localization of this compound can influence its efficacy and specificity in modulating cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-piperazinothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone to form an intermediate, which is then cyclized with piperazine to yield the desired compound. The reaction conditions often include the use of catalysts such as acids or bases, and the process may be carried out under reflux or microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4-piperazinothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols; reactions may be conducted in polar solvents under reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
5-Methyl-4-piperazinothieno[2,3-d]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Thienopyrimidine derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Piperazine derivatives: Compounds with piperazine rings fused to various heterocyclic cores.
Uniqueness: 5-Methyl-4-piperazinothieno[2,3-d]pyrimidine is unique due to its specific structural features, which confer distinct biological and pharmacological properties.
Properties
IUPAC Name |
5-methyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-8-6-16-11-9(8)10(13-7-14-11)15-4-2-12-3-5-15/h6-7,12H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBQFFKHNHLIKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)N3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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